molecular formula C19H28O7 B1249534 2alpha-Hydroxytirotundin

2alpha-Hydroxytirotundin

Cat. No.: B1249534
M. Wt: 368.4 g/mol
InChI Key: UFLGQPOBCWRADC-UJALFQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-Hydroxytirotundin is a natural product found in Tithonia diversifolia with data available.

Scientific Research Applications

Cancer Chemopreventive Potential

2alpha-Hydroxytirotundin, identified from Tithonia diversifolia, has been evaluated for its potential as a cancer chemopreventive agent. This evaluation was based on its antiproliferative activity in human colon cancer cells and its ability to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells. The compound, along with other sesquiterpenoids, was also tested for its capacity to inhibit preneoplastic lesion formation in a mouse mammary organ culture assay, indicating its potential role in cancer chemoprevention (Jian-Qiao Gu et al., 2002).

Biological Activities and Structural Analysis

Further research into 2alpha-substituted analogues of 1alpha,25-dihydroxyvitamin D3, which includes compounds like this compound, has revealed their significant biological activities. These activities include their potency in inducing differentiation in HL-60 cells, a measure of their therapeutic potential in treatments involving cellular differentiation. The synthesis and biological evaluation of these compounds have provided insights into their mechanism of action and potential therapeutic applications (Y. Suhara et al., 2001).

Properties

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11R,13R)-1,13-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)8-14(20)19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18-,19+/m0/s1

InChI Key

UFLGQPOBCWRADC-UJALFQOCSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(C[C@H]([C@@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(CC(C1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Synonyms

2-hydroxytirotundin
2alpha-hydroxytirotundin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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